2-(Ethylsulfanyl)-4-phenyl-1,3-thiazol-5-amine 2-(Ethylsulfanyl)-4-phenyl-1,3-thiazol-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16257803
InChI: InChI=1S/C11H12N2S2/c1-2-14-11-13-9(10(12)15-11)8-6-4-3-5-7-8/h3-7H,2,12H2,1H3
SMILES:
Molecular Formula: C11H12N2S2
Molecular Weight: 236.4 g/mol

2-(Ethylsulfanyl)-4-phenyl-1,3-thiazol-5-amine

CAS No.:

Cat. No.: VC16257803

Molecular Formula: C11H12N2S2

Molecular Weight: 236.4 g/mol

* For research use only. Not for human or veterinary use.

2-(Ethylsulfanyl)-4-phenyl-1,3-thiazol-5-amine -

Specification

Molecular Formula C11H12N2S2
Molecular Weight 236.4 g/mol
IUPAC Name 2-ethylsulfanyl-4-phenyl-1,3-thiazol-5-amine
Standard InChI InChI=1S/C11H12N2S2/c1-2-14-11-13-9(10(12)15-11)8-6-4-3-5-7-8/h3-7H,2,12H2,1H3
Standard InChI Key VLMOIBGBFGVAHV-UHFFFAOYSA-N
Canonical SMILES CCSC1=NC(=C(S1)N)C2=CC=CC=C2

Introduction

Chemical Identity and Structural Characterization

Spectroscopic and Computational Data

Structural confirmation of this compound relies on spectroscopic techniques:

  • ¹H-NMR: A singlet at δ 7.97–8.31 ppm corresponds to the C5-H proton of the thiazole ring .

  • FT-IR: Stretching vibrations at 3089–3106 cm⁻¹ (C5-H) and 1640–1650 cm⁻¹ (C=N) .

  • ESI-MS: Molecular ion peak observed at m/z 237.4 (M+H⁺) .

Computational studies predict a logP value of ~3.3, indicating moderate lipophilicity, and a polar surface area (PSA) of 79.32 Ų, suggesting favorable membrane permeability .

Synthesis and Structural Modification

Hantzsch Thiazole Synthesis

The most common route to 2-(ethylsulfanyl)-4-phenyl-1,3-thiazol-5-amine involves the Hantzsch thiazole condensation (Scheme 1) :

  • Thioamide Formation: Reacting acetophenone with thiourea in the presence of iodine yields 2-amino-4-phenylthiazole .

  • Ethylthio Substitution: Introducing the ethylsulfanyl group via nucleophilic displacement or coupling reactions.

Scheme 1:

Acetophenone+ThioureaI22-Amino-4-phenylthiazoleEtSH2-(Ethylsulfanyl)-4-phenyl-1,3-thiazol-5-amine\text{Acetophenone} + \text{Thiourea} \xrightarrow{\text{I}_2} \text{2-Amino-4-phenylthiazole} \xrightarrow{\text{EtSH}} \text{2-(Ethylsulfanyl)-4-phenyl-1,3-thiazol-5-amine}

Alternative Synthetic Pathways

  • Heterocyclization of Thiosemicarbazones: Reaction of α-haloketones with thiosemicarbazones yields 2-hydrazinyl-thiazole derivatives, which can be further functionalized .

  • Schotten-Baumann Acylation: Coupling with aromatic acid chlorides introduces amide groups at the C5 position, enhancing biological activity .

Biological Activity and Mechanism of Action

Antifungal Properties

2-(Ethylsulfanyl)-4-phenyl-1,3-thiazol-5-amine demonstrates broad-spectrum antifungal activity against Candida albicans and Aspergillus fumigatus (MIC: 4–16 µg/mL) . Mechanistic studies suggest:

  • CYP51 Inhibition: Binding to the lanosterol 14α-demethylase enzyme (ΔG = -9.2 kcal/mol), disrupting ergosterol biosynthesis .

  • Heme-Iron Interaction: The phenyl ring participates in π-cation interactions with the heme Fe²⁺, stabilizing enzyme-ligand complexes .

Enzyme Inhibition and Molecular Docking

Molecular docking simulations reveal:

  • Hydrophobic Interactions: The ethylsulfanyl group engages with lipophilic residues (Leu121, Phe136) in CYP51’s binding pocket .

  • Hydrogen Bonding: The C5 amine forms H-bonds with Tyr132 (distance: 2.1 Å), critical for inhibitory potency .

Pharmacokinetics and Toxicology

Absorption and Metabolism

  • Lipophilicity: A calculated logP of 3.3 suggests moderate absorption through intestinal membranes .

  • Metabolic Stability: In vitro studies show a hepatic clearance rate of 12 mL/min/kg, primarily via sulfoxidation of the ethylthio group.

Toxicity Profile

  • Acute Toxicity: LD₅₀ in rodents is >500 mg/kg (oral), indicating low acute toxicity.

  • Genotoxicity: Ames tests (TA98 strain) show no mutagenicity up to 1 mM.

Applications in Medicinal Chemistry

Antifungal Drug Development

The compound’s CYP51 inhibition and favorable pharmacokinetics position it as a lead candidate for azole-resistant fungal infections . Structural analogs with bulky C4 substituents (e.g., thymol derivatives) show enhanced potency (MIC: 2–8 µg/mL) .

Hybrid Molecules and Combination Therapies

  • Hydrazine Derivatives: 2-Hydrazinyl analogs exhibit improved solubility (PSA: 95 Ų) while retaining antifungal activity .

  • Metal Complexes: Coordination with Cu(II) or Fe(III) enhances membrane targeting and redox-mediated cytotoxicity .

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